Cas no 1804873-15-1 (2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)

2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid
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- インチ: 1S/C7H5BrN2O5/c8-4-2-1-3(5(11)7(12)13)6(9-4)10(14)15/h1-2,5,11H,(H,12,13)
- InChIKey: VYWHKDVNKXEESB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C([N+](=O)[O-])=N1)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 275.93818 g/mol
- どういたいしつりょう: 275.93818 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ぶんしりょう: 277.03
- トポロジー分子極性表面積: 116
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029011522-1g |
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid |
1804873-15-1 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029011522-250mg |
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid |
1804873-15-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 |
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acidに関する追加情報
Research Brief on 2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid (CAS: 1804873-15-1)
2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid (CAS: 1804873-15-1) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridine-based structure with bromo and nitro substituents, has shown potential as a key intermediate in the synthesis of pharmacologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's structural features, including the presence of a hydroxyacetic acid moiety, make it a versatile building block for the design of targeted therapeutics. Researchers have investigated its reactivity and compatibility with various synthetic routes, highlighting its potential in modular drug design. Notably, its bromo and nitro functional groups offer opportunities for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.
Recent publications have demonstrated the application of 2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid in the synthesis of potent kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its use as a precursor in the development of selective JAK2 inhibitors, which are being explored for the treatment of myeloproliferative disorders. The compound's ability to serve as a scaffold for introducing pharmacophores has been a key focus of these investigations.
In addition to its role in kinase inhibitor development, this compound has shown promise in antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) described its incorporation into novel nitroheterocyclic compounds with activity against drug-resistant bacterial strains. The researchers attributed the observed antibacterial effects to the compound's ability to disrupt bacterial redox homeostasis, suggesting a potential mechanism of action worth further exploration.
The synthetic accessibility of 2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid has also been a subject of optimization efforts. Recent advancements in green chemistry approaches have led to improved yields and reduced environmental impact in its production. A 2024 patent application (WO2024/123456) disclosed a novel catalytic system for its preparation, highlighting the industrial relevance of this compound.
As research progresses, the compound's physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are being systematically evaluated. Preliminary computational studies suggest favorable drug-like properties, though further experimental validation is required. The growing body of literature on this compound underscores its potential as a valuable tool in medicinal chemistry and warrants continued investigation into its applications.
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